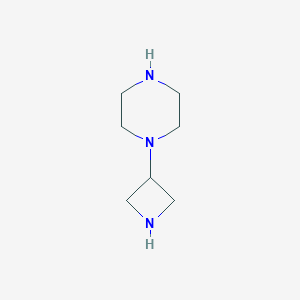![molecular formula C9H17Cl3FN3 B13506727 [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)
[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluoropyridine ring, which imparts unique chemical properties. The trihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride typically involves multiple steps. One common method starts with 2-aminopyridine as the raw material. The process includes nitrification, amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group . These steps require specific reagents and conditions, such as the use of permanganate for oxidation and Schiemann reaction for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like permanganate.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include permanganate for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated pyridines on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.
Medicine
In medicine, this compound has potential as a precursor for drug development. Its unique properties may lead to the creation of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-fluoropyridine: A closely related compound with similar chemical properties.
3-Amino-5-fluoropyridine:
Bis((5-fluoropyridin-3-yl)methyl)amine: A compound with two fluoropyridine rings, offering unique reactivity.
Uniqueness
What sets [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride apart is its specific structure, which combines the properties of fluoropyridine with the stability of the trihydrochloride form. This combination enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H17Cl3FN3 |
|---|---|
Peso molecular |
292.6 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-3-yl)-N',N'-dimethylethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C9H14FN3.3ClH/c1-13(2)6-9(11)7-3-8(10)5-12-4-7;;;/h3-5,9H,6,11H2,1-2H3;3*1H |
Clave InChI |
UMOAZTBBCINNCR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC(=CN=C1)F)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



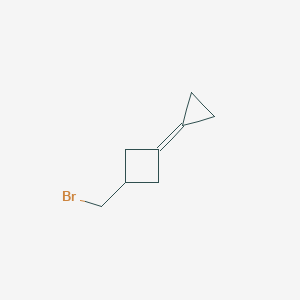

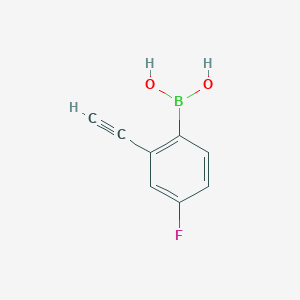
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
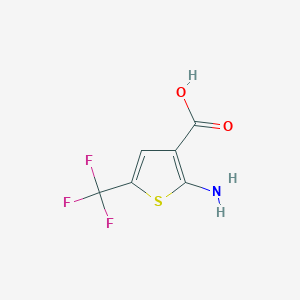

![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
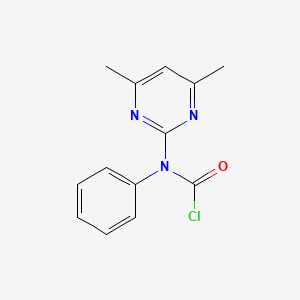
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
